molecular formula C6H4ClF3N2O2 B168843 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 128694-71-3

4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B168843
CAS No.: 128694-71-3
M. Wt: 228.55 g/mol
InChI Key: JXWXOYNVUAWUIW-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a highly valuable pyrazole-based chemical intermediate in agricultural and pharmaceutical research. Its primary application lies in the synthesis of more complex molecules, particularly as a key precursor for advanced fungicides and herbicides. For instance, it is a known building block in the development of succinate dehydrogenase inhibitor (SDHI) fungicides, a major class of agrochemicals (Source) . The presence of both a carboxylic acid and a reactive chloro group on the pyrazole ring allows for versatile derivatization, enabling the construction of amide or ester linkages for further functionalization. The trifluoromethyl group is a critical motif, often incorporated to enhance the biological activity, metabolic stability, and lipophilicity of target compounds (Source) . This compound is offered For Research Use Only and is intended solely for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O2/c1-12-3(5(13)14)2(7)4(11-12)6(8,9)10/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWXOYNVUAWUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160908
Record name 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128694-71-3
Record name 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128694-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The foundational step in synthesizing this compound involves constructing the pyrazole ring with pre-installed substituents. Cyclocondensation of 1,3-diketones with hydrazine derivatives is a widely adopted strategy. For this compound, ethyl 4,4,4-trifluoroacetoacetate reacts with methylhydrazine under acidic conditions to form the pyrazole core.

Reaction Conditions :

  • Solvent : Ethanol or acetic acid

  • Temperature : 80–100°C

  • Catalyst : Concentrated hydrochloric acid

  • Time : 6–12 hours

The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration. This yields 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ethyl ester as the intermediate .

Key Considerations :

  • The trifluoromethyl group enhances electron-withdrawing effects, necessitating controlled acidity to prevent side reactions.

  • Ethyl ester protection at position 5 ensures stability during subsequent steps.

Methylation at the 1-Position

While the cyclocondensation step inherently introduces the methyl group at position 1 via methylhydrazine, alternative routes may require post-synthetic methylation. Dimethyl carbonate (DMC) serves as a green methylating agent, replacing toxic alternatives like dimethyl sulfate.

Procedure :

  • Combine 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid ethyl ester with DMC in diethylene glycol dimethyl ether .

  • Add potassium carbonate as a base.

  • Heat to 100–120°C for 8–10 hours under nitrogen .

Advantages :

  • DMC’s low toxicity and biodegradability align with sustainable chemistry principles.

  • Yields exceed 85% under optimized conditions .

Chlorination at the 4-Position

Electrophilic chlorination introduces the chloro group at position 4. A mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane achieves this efficiently.

Mechanism :

  • HCl generates chloronium ions (Cl⁺).

  • H₂O₂ acts as an oxidizing agent, facilitating electrophilic substitution.

  • The reaction proceeds at 25–60°C, with higher temperatures accelerating kinetics but risking over-oxidation .

Optimization Data :

ParameterOptimal RangeYield Impact
HCl Concentration37%Maximizes Cl⁺ availability
H₂O₂ Volume14–15 mL/molBalances oxidation and side reactions
Temperature25–60°C60°C for 6h yields 90% conversion
SolventDichloroethaneEnhances solubility and reaction homogeneity

Post-Reaction Workup :

  • Neutralize with sodium sulfite and sodium carbonate to remove excess reagents.

  • Wash with water and dry over anhydrous sodium sulfate .

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step converts the ethyl ester at position 5 to a carboxylic acid via alkaline hydrolysis.

Conditions :

  • Reagent : 2M sodium hydroxide (NaOH) in ethanol/water (1:1)

  • Temperature : 80°C for 4–6 hours

  • Acidification : Adjust to pH 2 with HCl to precipitate the product .

Yield Enhancement Strategies :

  • Microwave-assisted hydrolysis reduces reaction time to 30 minutes with comparable yields.

  • Catalytic amounts of tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems .

Comparative Analysis of Synthetic Routes

Two primary routes dominate industrial and academic synthesis:

Route A : Sequential Cyclocondensation → Methylation → Chlorination → Hydrolysis

  • Total Yield : 62–68%

  • Purity : ≥98% (HPLC)

  • Scalability : Suitable for continuous flow reactors .

Route B : Direct Cyclocondensation with Pre-Methylated Hydrazine

  • Total Yield : 55–60%

  • Advantage : Eliminates separate methylation step.

  • Limitation : Requires custom-synthesized methylhydrazine derivatives.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Minimize reaction time and improve heat management during chlorination.

  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation, reducing off-spec batches.

  • Waste Management : Chlorinated byproducts are neutralized with sodium thiosulfate before disposal .

Challenges and Mitigation Strategies

  • Trifluoromethyl Group Stability :

    • The strong electron-withdrawing nature of CF₃ can deactivate the ring toward electrophilic substitution.

    • Mitigation : Use excess chlorinating agents and prolonged reaction times.

  • Ester Hydrolysis Side Reactions :

    • Over-hydrolysis may decarboxylate the product.

    • Mitigation : Strict temperature control and neutralization immediately post-hydrolysis .

Emerging Methodologies

Recent advances include:

  • Photocatalytic Chlorination : Utilizes visible light and ruthenium catalysts for milder conditions.

  • Enzymatic Hydrolysis : Lipases achieve ester-to-acid conversion at ambient temperatures, reducing energy costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has been investigated for its potential as a bioactive compound in drug discovery. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the pharmacokinetic properties of drug candidates.

Case Studies:

  • Anticancer Activity : Research has indicated that pyrazole derivatives exhibit selective activity against certain cancer cell lines. For instance, compounds similar to this pyrazole have shown promise as inhibitors of the androgen receptor, making them potential candidates for prostate cancer treatment .

Agrochemical Applications

This compound is also explored for its utility in agriculture, particularly as a herbicide or fungicide. Its ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pathways in pests or plants.

Case Studies:

  • Herbicidal Activity : Studies have demonstrated that pyrazole derivatives can inhibit plant growth by interfering with specific metabolic pathways. This property is harnessed to develop selective herbicides that minimize damage to crops while effectively controlling weeds .

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAnticancer agentsInhibitory effects on androgen receptors
AgrochemicalsHerbicidesSelective inhibition of weed growth
Biological ResearchMechanistic studiesInsights into enzyme inhibition and metabolic pathways

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in pain and inflammation pathways . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrazole ring significantly influence molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (Target) Cl (4), CH₃ (1), CF₃ (3) C₇H₆ClF₃N₂O₂ 248.58 Not reported High lipophilicity; electron-withdrawing CF₃ increases carboxylic acid acidity
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Cl (4), CH₃ (1), C₂H₅ (3) C₈H₁₀ClN₂O₂ 216.63 Not reported Ethyl group (electron-donating) reduces acidity compared to CF₃; higher packing efficiency may elevate mp
4-Bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Br (4), isobutyl (1), CF₃ (3) C₉H₁₀BrF₃N₂O₂ 315.09 Not reported Bromine increases molecular weight and reactivity for nucleophilic substitution
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CF₃ (3), CHF₂ (5) C₄H₃F₅N₂O₂ 214.06 Not reported Additional fluorines enhance electronegativity and acidity
Key Observations:
  • Trifluoromethyl vs. Ethyl : The CF₃ group (target compound) increases acidity and metabolic stability compared to ethyl .
  • Chloro vs. Bromo : Bromine () enhances molecular weight and reactivity, making it suitable for further derivatization .
  • N-1 Substituents: Methyl (target) vs.

Stability and Reactivity

  • Acid Stability : The CF₃ group stabilizes the carboxylic acid against decarboxylation compared to methyl or ethyl substituents .
  • Bromo Reactivity : Bromine at position 4 () facilitates Suzuki-Miyaura couplings, enabling diversification of the pyrazole core .

Biological Activity

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 128694-71-3) is a compound belonging to the pyrazole family, known for its diverse applications in medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

The molecular formula of this compound is C6H4ClF3N2O2. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboxylic acid group allows for further chemical modifications.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Activity : The compound has been studied for its potential as an analgesic and anti-inflammatory agent. Its structural features may contribute to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Investigations into its anticancer effects have revealed that it may inhibit certain cancer cell lines, although more detailed studies are required to elucidate its mechanisms and efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as COX enzymes. This inhibition can lead to a reduction in the production of pro-inflammatory mediators .
  • Cellular Interactions : It may interact with cellular receptors or proteins, influencing signaling pathways that regulate cell growth and apoptosis .

Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings indicated that it exhibited moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureKey Activity
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazoleLacks carboxylic acidLimited medicinal applications
4-Chloro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidSimilar structure without methyl groupPotentially lower lipophilicity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidLacks chlorine atomDifferent biological profile

Q & A

Q. What are the key synthetic routes for 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?

The compound can be synthesized via multi-step protocols. A common approach involves:

  • Vilsmeier-Haack reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce a formyl group, followed by oxidation to the carboxylic acid .
  • Functionalization of pyrazole intermediates : For example, trifluoromethylation of chloropyrazole precursors using trifluoromethyl chloride under controlled conditions, followed by methylation and carboxylation . Key challenges include regioselectivity control and purification of intermediates via column chromatography or recrystallization.

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and verify the absence of regioisomers. For example, the carboxylic acid proton typically appears as a broad peak near δ 12-14 ppm, while trifluoromethyl groups show distinct splitting .
  • IR spectroscopy : To identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F stretches (1100-1200 cm⁻¹) .
  • Mass spectrometry (HRMS) : For precise molecular weight validation .

Q. How is purity assessed post-synthesis?

  • HPLC with UV detection : To quantify impurities and ensure >95% purity.
  • Elemental analysis : Confirms empirical formula alignment (e.g., C, H, N content) .
  • Melting point consistency : Deviations >2°C from literature values indicate impurities .

Advanced Research Questions

Q. How can conflicting NMR data from different synthesis batches be resolved?

Discrepancies may arise from:

  • Solvent effects : Use deuterated solvents consistently (e.g., DMSO-d₆ for carboxylic acid protons).
  • Tautomerism : Pyrazole rings may exhibit keto-enol tautomerism, altering peak positions. Variable-temperature NMR can identify dynamic equilibria .
  • Impurities : Employ 2D NMR (e.g., HSQC, HMBC) to distinguish signals from byproducts .

Q. What strategies optimize the esterification of the carboxylic acid group?

  • Coupling agents : Use DCC/DMAP or EDC/HOBt in anhydrous DMF to activate the carboxylic acid for ester formation .
  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve reaction efficiency.
  • Temperature control : Reactions at 0–25°C minimize side reactions (e.g., trifluoromethyl group hydrolysis) .

Q. How to design structure-activity relationship (SAR) studies for biological activity evaluation?

  • Core modifications : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on bioactivity .
  • Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to enhance metabolic stability .
  • In vitro assays : Screen against target enzymes (e.g., cyclooxygenase, kinases) using fluorescence-based assays .

Q. What computational methods predict reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with protein targets (e.g., binding affinity of the carboxylic acid with catalytic residues) .

Data Contradiction and Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs.
  • Hydrate formation : Perform TGA/DSC to detect water loss events .
  • Cross-validate : Compare with X-ray crystallography data to confirm lattice packing .

Q. Why do Suzuki-Miyaura coupling reactions with this compound yield inconsistent results?

  • Steric hindrance : The trifluoromethyl and carboxylic acid groups may limit access to the coupling site. Use bulky ligands (e.g., SPhos) to enhance reactivity .
  • Protection/deprotection : Temporarily protect the carboxylic acid as a methyl ester to reduce steric effects .

Safety and Handling

Q. What precautions are necessary for safe laboratory handling?

  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

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